Dde Biotin Azide Plus
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Overview
Description
Dde Biotin Azide Plus is an azide-activated cleavable biotin probe that allows for efficient recovery of streptavidin-bound protein complexes in affinity-based assays. This reagent contains a biotin moiety linked to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety . Under mild conditions (2% aqueous hydrazine), the Dde linker is cleaved, releasing the biotin tag and any avidin conjugate bound to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm containing a hydrazine-cleavable Dde moiety . The synthesis involves the following steps:
Formation of the Biotin Moiety: The biotin moiety is synthesized through standard organic synthesis techniques.
Attachment of the Spacer Arm: The spacer arm containing the Dde moiety is attached to the biotin moiety.
Introduction of the Azide Group: The azide group is introduced to the spacer arm, completing the synthesis of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Dde Biotin Azide Plus undergoes several types of chemical reactions, including:
Cleavage Reactions: The Dde linker is cleaved under mild conditions (2% aqueous hydrazine), releasing the biotin tag.
Click Chemistry Reactions: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions
Hydrazine: Used for cleaving the Dde linker under mild conditions.
Copper Catalysts: Used in CuAAC reactions to facilitate the reaction between the azide group and alkynes.
Major Products Formed
Biotin Tag: Released upon cleavage of the Dde linker.
Azide-Copper Complex: Formed during CuAAC reactions.
Scientific Research Applications
Dde Biotin Azide Plus has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in affinity-based assays for the recovery of streptavidin-bound protein complexes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial processes.
Mechanism of Action
Dde Biotin Azide Plus exerts its effects through the following mechanisms:
Cleavage of the Dde Linker: Under mild conditions (2% aqueous hydrazine), the Dde linker is cleaved, releasing the biotin tag and any avidin conjugate bound to it.
CuAAC Reaction: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.
Comparison with Similar Compounds
Dde Biotin Azide Plus is unique due to its cleavable Dde linker and azide group, which allow for efficient recovery of streptavidin-bound protein complexes and rapid CuAAC reactions . Similar compounds include:
Biotin Azide: A non-cleavable biotin probe used in click chemistry.
Piclyl Azides: Another class of azide probes used in click chemistry.
This compound stands out due to its cleavable linker, which provides an added layer of functionality and versatility in various applications .
Properties
Molecular Formula |
C38H63N11O8S |
---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylimino]-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C38H63N11O8S/c1-38(2)23-31(50)35(32(51)24-38)29(41-11-6-14-49-26-28(46-48-49)25-40-10-5-12-43-47-39)9-15-54-17-19-56-21-22-57-20-18-55-16-13-42-34(52)8-4-3-7-33-36-30(27-58-33)44-37(53)45-36/h26,30,33,36,40,50H,3-25,27H2,1-2H3,(H,42,52)(H2,44,45,53)/t30-,33-,36-/m0/s1 |
InChI Key |
VKMRYDUWDDPZFW-DGKNVMSKSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C |
Origin of Product |
United States |
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